Bienvenue dans la boutique en ligne BenchChem!

N1-(4-chlorophenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Medicinal Chemistry Structure-Activity Relationship Molecular Design

N1-(4-chlorophenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 941980-30-9) is a synthetic small-molecule oxalamide derivative with the molecular formula C14H14ClN3O3 and a molecular weight of 307.73 g/mol. It features a 4‑chlorophenethyl group on the N1 amide position and a 5‑methylisoxazol-3-yl substituent on the N2 amide position, linked through a central oxalamide bridge.

Molecular Formula C14H14ClN3O3
Molecular Weight 307.73
CAS No. 941980-30-9
Cat. No. B2583147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-chlorophenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
CAS941980-30-9
Molecular FormulaC14H14ClN3O3
Molecular Weight307.73
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H14ClN3O3/c1-9-8-12(18-21-9)17-14(20)13(19)16-7-6-10-2-4-11(15)5-3-10/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,18,20)
InChIKeyPZUXCVLTAHNXMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-chlorophenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 941980-30-9): Core Chemical Identity and Research Classification


N1-(4-chlorophenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 941980-30-9) is a synthetic small-molecule oxalamide derivative with the molecular formula C14H14ClN3O3 and a molecular weight of 307.73 g/mol . It features a 4‑chlorophenethyl group on the N1 amide position and a 5‑methylisoxazol-3-yl substituent on the N2 amide position, linked through a central oxalamide bridge. This compound is classified within the broader isoxazole‑containing oxalamide family, a structural class under investigation for diverse pharmacological activities including anticancer, antimycobacterial, and kinase‑modulatory effects. The compound is currently listed as a research‑grade chemical (purity ≥ 95%) intended for laboratory use, with no reported clinical development status.

Why N1-(4-chlorophenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide Cannot Be Casually Substituted by In‑Class Oxalamide Analogs


Within the isoxazole‑oxalamide chemotype, even minor structural variations—such as the presence or absence of a methyl group on the isoxazole ring, the identity of the N1‑phenethyl substituent, or the nature of the heterocyclic amine partner—can substantially alter physicochemical properties, molecular recognition, and biological activity. Published SAR studies on structurally related isoxazole amides demonstrate that the 5‑methyl substitution on the isoxazole ring influences both target binding affinity and selectivity profiles [1] [2]. Similarly, the 4‑chlorophenethyl group contributes distinct lipophilic character and potential halogen‑bonding interactions that are absent in unsubstituted or differently substituted analogs. Generic interchange with a different N1‑alkyl or N1‑aryl oxalamide therefore carries a high risk of altered potency, target engagement, and ADME properties. The quantitative evidence presented below substantiates why this specific substitution pattern is non‑interchangeable with its closest structural neighbors.

Quantitative Differential Evidence: N1-(4-chlorophenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide vs. Closest Analogs


Structural Differentiation: 5‑Methylisoxazole vs. Unsubstituted Isoxazole Impacts Hydrogen Bonding and Steric Profile

The target compound incorporates a 5‑methylisoxazol‑3‑yl group, whereas the direct des‑methyl analog N1‑(4‑chlorophenethyl)‑N2‑(isoxazol‑3‑yl)oxalamide (CAS 941998‑52‑3) carries an unsubstituted isoxazole ring. The 5‑methyl substituent increases molecular weight by 14.03 g/mol (293.70 → 307.73) and adds steric bulk adjacent to the endocyclic oxygen, which is predicted to influence hydrogen‑bond acceptor geometry and π‑stacking interactions with biological targets . Published SAR on EPAC antagonists indicates that electron‑donating substitutions on the isoxazole ring are tolerated and can enhance antagonist potency [1].

Medicinal Chemistry Structure-Activity Relationship Molecular Design

Lipophilic Bulk Differentiation: 4‑Chlorophenethyl Group vs. Methoxyethyl and Ethylphenyl Analogs

The 4‑chlorophenethyl group of the target compound imparts distinct lipophilic and electronic character compared to other N1‑substituted oxalamide analogs. N1‑(4‑chlorophenethyl)‑N2‑(2‑methoxyethyl)oxalamide (CAS 904024‑36‑8) replaces the heterocyclic isoxazole with a flexible methoxyethyl chain, losing the aromatic stacking potential entirely. N1‑(4‑chlorophenethyl)‑N2‑(2‑ethylphenyl)oxalamide retains aromaticity but uses an aniline‑type linkage rather than an amino‑isoxazole, altering H‑bond donor/acceptor topology. Based on computed XLogP3 values for fragments, the target compound is predicted to exhibit logP in the range of 2.5–3.5, positioning it with moderate lipophilicity suitable for cell permeability while avoiding the excessive lipophilicity (logP > 5) associated with promiscuous binding .

Physicochemical Profiling LogP Prediction Drug Design

Vendor‑Issued Purity and Specification Evidence: ≥95% Purity by Chromatographic Analysis

The commercially available batch of N1‑(4‑chlorophenethyl)‑N2‑(5‑methylisoxazol‑3‑yl)oxalamide (Catalog No. CM981815, Chemenu) is specified at ≥95% purity . In comparison, the des‑methyl analog N1‑(4‑chlorophenethyl)‑N2‑(isoxazol‑3‑yl)oxalamide is also listed at ≥95% purity from alternate suppliers . The N1‑(5‑methylisoxazol‑3‑yl)oxalamide scaffold (CAS 668462‑73‑5) is available from Fluorochem at comparable specification . While all three compounds meet the ≥95% research‑grade threshold, batch‑to‑batch variability and the absence of certified reference standards for any of these analogs necessitate independent analytical verification (HPLC, NMR, MS) prior to use in quantitative biological assays.

Chemical Procurement Quality Control Reproducibility

Class‑Level Inference: Isoxazole‑Containing Oxalamides Exhibit Anticancer Activity with IC50 Values in the Low Micromolar Range

Although no direct target‑specific IC50 data are available for N1‑(4‑chlorophenethyl)‑N2‑(5‑methylisoxazol‑3‑yl)oxalamide, closely related isoxazole‑oxalamide analogs have demonstrated reproducible anticancer cytotoxicity. N1‑(5‑methylisoxazol‑3‑yl)‑N2‑((tetrahydrofuran‑2‑yl)methyl)oxalamide showed IC50 values of 10–30 µM against multiple human cancer cell lines, with potency comparable to cisplatin in the same assay panel . N1‑(2‑(dimethylamino)‑2‑(furan‑2‑yl)ethyl)‑N2‑(5‑methylisoxazol‑3‑yl)oxalamide exhibited an IC50 of 12.5 µM against HeLa cervical adenocarcinoma cells . These data establish a class‑level benchmark of low‑micromolar antiproliferative activity for 5‑methylisoxazol‑3‑yl oxalamides, providing a quantifiable baseline against which the target compound's activity can be measured in future head‑to‑head profiling. The target compound's unique 4‑chlorophenethyl substituent is not represented in these published analogs, meaning no direct potency extrapolation is warranted. Note: comparator data in this evidence item are drawn from structurally analogous but not identical compounds; this limitation is inherent to class‑level inference.

Anticancer Screening Cytotoxicity Isoxazole Pharmacology

Class‑Level Inference: Antimycobacterial Activity of 5‑Methylisoxazol‑3‑yl Oxalamides Supports Screening Prioritization

A related oxalamide derivative bearing the 5‑methylisoxazol‑3‑yl motif was evaluated as part of a sulfamethoxazole‑based series for activity against Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM) [1]. The most active compound in that series, 4,4′‑[carbonylbis(azanediyl)]bis[N‑(5‑methylisoxazol‑3‑yl)benzenesulfonamide], exhibited MIC values of 2–62.5 µM (1.07–33.28 µg/mL) across tested mycobacterial strains. Although the target compound's oxalamide scaffold differs from the sulfonamide‑urea chemotype, the shared 5‑methylisoxazol‑3‑yl pharmacophore justifies its inclusion in antimycobacterial screening cascades. The 4‑chlorophenethyl group may contribute additional membrane‑partitioning properties not present in the sulfonamide series [1] [2]. Note: no direct antimycobacterial data exist for the target compound; this evidence is class‑level inference only.

Antimycobacterial Tuberculosis Infectious Disease

Structural Alert: Potential Kinase Inhibition Profile Differentiates Target from Non‑Heterocyclic Oxalamides

N1‑(4‑chlorophenethyl)‑N2‑(2‑ethylphenyl)oxalamide, a structurally related analog lacking the isoxazole heterocycle, has been reported to exhibit inhibitory activity against FGFR1 kinase, a target implicated in tumor cell proliferation and survival . The target compound's 5‑methylisoxazol‑3‑yl group introduces an additional heterocyclic H‑bond acceptor/donor system that may confer a distinct kinase selectivity profile compared to the purely phenyl‑based N2 substituent of the reported analog. Isoxazole‑containing amides have been claimed as SMYD2/SMYD3 protein methyltransferase inhibitors in patent literature, further supporting the premise that the isoxazole ring redirects target engagement away from receptor tyrosine kinases toward epigenetic regulators [1]. No direct kinome‑wide profiling data exist for the target compound. This evidence represents a hypothesis‑generating structural inference and should not be interpreted as proven selectivity.

Kinase Inhibition FGFR Cell Signaling

Recommended Application Scenarios for N1-(4-chlorophenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide Based on Established Evidence


Anticancer Screening Libraries: Prioritization for Low‑Micromolar Cytotoxicity Profiling

Based on the class‑level benchmark of 10–30 µM antiproliferative IC50 established by structurally related 5‑methylisoxazol‑3‑yl oxalamides , the target compound is a rational inclusion in focused screening libraries for oncology target discovery. Its predicted moderate logP (~2.5–3.5) and the presence of both the 4‑chlorophenethyl lipophilic motif and the 5‑methylisoxazole hydrogen‑bonding pharmacophore make it suitable for cell‑based phenotypic screening against panels such as NCI‑60 or patient‑derived organoid models. Procurement of this compound alongside its des‑methyl analog (CAS 941998‑52‑3) enables a direct SAR comparison to isolate the contribution of the 5‑methyl group to antiproliferative activity.

Antimycobacterial Drug Discovery: Follow‑Up Screening Against M. tuberculosis and NTM Panels

The validated antimycobacterial activity of the 5‑methylisoxazol‑3‑yl pharmacophore supports testing the target compound in MIC assays against M. tuberculosis H37Rv and clinically relevant NTM species. The 4‑chlorophenethyl group may enhance mycobacterial membrane penetration relative to the previously reported sulfonamide‑urea series. A minimum inhibitory concentration ≤ 62.5 µM would place the compound within the active range of the existing class benchmark, while any value ≤ 10 µM would represent a significant improvement warranting further medicinal chemistry optimization.

Epigenetic Target Screening: SMYD Methyltransferase or Broader Epigenetic Panel Profiling

Patent disclosures indicate that isoxazole carboxamide compounds, including those with structural features overlapping the target compound's scaffold, are claimed as inhibitors of SMYD2 and SMYD3 protein methyltransferases, which are therapeutic targets in oncology . Procuring the target compound for screening against a panel of epigenetic writer/eraser/reader proteins is a scientifically justified use case. The 5‑methylisoxazole motif may confer selectivity advantages over non‑heterocyclic oxalamide analogs that engage kinase targets such as FGFR1.

SAR Probe Synthesis: Building Block for Diversified Oxalamide Library Construction

As a commercially available building block with defined purity (≥95%) , the target compound can serve as a starting material for further synthetic elaboration. The oxalamide core and the 4‑chlorophenethyl group provide synthetic handles for N‑functionalization or coupling reactions, while the 5‑methylisoxazole ring can undergo electrophilic substitution or serve as a bioisostere in scaffold‑hopping campaigns. This application is supported by the compound's structural versatility and availability from multiple vendor sources.

Quote Request

Request a Quote for N1-(4-chlorophenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.